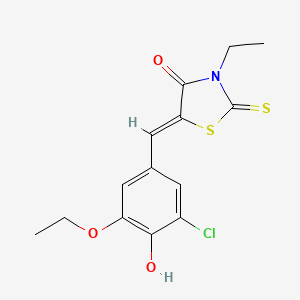
N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide, also known as CDDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of N-acyl amines and has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide is not fully understood. However, it has been suggested that N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation. N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide has also been shown to activate the AMPK signaling pathway, which regulates cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide has been found to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide in lab experiments is its ability to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. This makes N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide a potential candidate for the development of anti-inflammatory drugs. However, one limitation of using N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Future Directions
There are several future directions for the research on N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide. One potential direction is the development of N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the investigation of the anti-cancer and anti-tumor effects of N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide in vivo. Furthermore, the development of more efficient synthesis methods for N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide may lead to the discovery of new analogs with improved therapeutic properties.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and anti-tumor properties and has been extensively researched for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide may lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide involves the reaction of 4-chlorobenzylamine with 2,6-dimethylbenzoyl chloride in the presence of a base. The resulting product is purified by recrystallization and characterized by spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide has been extensively researched for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(4-chlorobenzyl)-N'-(2,6-dimethylphenyl)ethanediamide has been shown to have anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2,6-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-4-3-5-12(2)15(11)20-17(22)16(21)19-10-13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYFOHDMFHRFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115935.png)

![N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide)](/img/structure/B5115954.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide](/img/structure/B5115960.png)

![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5115975.png)
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)
![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)
![1-[2-(2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5116017.png)


![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)